S-[(1R,2E,4E,6Z,9Z,12Z)-15-carboxy-1-[(1S,3Z)-1-hydroxy-3-hexen-1-yl]-2,4,6,9,12-pentadecapentaen-1-yl]-L-cysteinyl-glycine
Overview
Description
Protein conjugates in tissue regeneration 2 (PCTR2) is a specialized pro-resolving mediator synthesized from docosahexaenoic acid. It plays a crucial role in resolving inflammation and promoting tissue regeneration. PCTR2 is found in resolving mouse exudate and in both M1 and M2 macrophages differentiated from isolated human monocytes .
Biochemical Analysis
Biochemical Properties
(16R,17S)-PCTR-2 is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is primarily regulatory, with (16R,17S)-PCTR-2 modulating the activity of these biomolecules to promote resolution of inflammation and tissue regeneration .
Cellular Effects
(16R,17S)-PCTR-2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is found in both M1 and M2 macrophages differentiated from isolated human monocytes .
Molecular Mechanism
The molecular mechanism of action of (16R,17S)-PCTR-2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, promoting resolution of inflammation and tissue regeneration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (16R,17S)-PCTR-2 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of (16R,17S)-PCTR-2 vary with different dosages in animal models .
Metabolic Pathways
(16R,17S)-PCTR-2 is involved in the metabolic pathways of docosahexaenoic acid (DHA) . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
(16R,17S)-PCTR-2 is transported and distributed within cells and tissues .
Subcellular Localization
Potential targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been identified .
Preparation Methods
PCTR2 is synthesized from docosahexaenoic acid through a series of enzymatic reactions. Docosahexaenoic acid is first oxidized to 16S,17S-epoxy-protectin, which is then converted to PCTR1 by glutathione S-transferase. PCTR1 is further converted to PCTR2 via γ-glutamyl transpeptidase
Chemical Reactions Analysis
PCTR2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PCTR2 can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
PCTR2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, PCTR2 is studied for its unique chemical properties and potential as a synthetic intermediate. In biology, it is used to investigate the mechanisms of inflammation resolution and tissue regeneration. In medicine, PCTR2 is explored for its potential therapeutic applications in treating inflammatory diseases and promoting wound healing. In industry, PCTR2 is used in the development of new drugs and therapeutic agents .
Mechanism of Action
PCTR2 exerts its effects by interacting with specific molecular targets and pathways involved in inflammation resolution and tissue regeneration. It acts as a pro-resolving mediator, promoting the clearance of inflammatory cells and debris, and stimulating the regeneration of damaged tissues. The exact molecular targets and pathways involved in the action of PCTR2 are still under investigation, but it is known to interact with various receptors and signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
PCTR2 is unique among similar compounds due to its specific structure and function as a pro-resolving mediator. Similar compounds include other specialized pro-resolving mediators such as resolvins, protectins, and maresins. These compounds share similar functions in resolving inflammation and promoting tissue regeneration, but differ in their chemical structures and specific mechanisms of action. PCTR2 stands out due to its specific synthesis pathway and unique interactions with molecular targets .
Properties
IUPAC Name |
(4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-17-hydroxydocosa-4,7,10,12,14,19-hexaenoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N2O6S/c1-2-3-14-17-23(30)24(36-21-22(28)27(35)29-20-26(33)34)18-15-12-10-8-6-4-5-7-9-11-13-16-19-25(31)32/h3,5-8,10-15,18,22-24,30H,2,4,9,16-17,19-21,28H2,1H3,(H,29,35)(H,31,32)(H,33,34)/b7-5-,8-6-,12-10+,13-11-,14-3-,18-15+/t22-,23-,24+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKLNYKELYBPSU-WRSKGJTLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CCC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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